Technical Guide: 4-Chloro-5-hydroxynaphthalene-2,7-disulfonic Acid (CAS 90-21-1)
Technical Guide: 4-Chloro-5-hydroxynaphthalene-2,7-disulfonic Acid (CAS 90-21-1)
A Functional Scaffold for Chromophores and Pharmacophores[1][2]
Executive Summary
4-Chloro-5-hydroxynaphthalene-2,7-disulfonic acid (CAS 90-21-1) is a specialized naphthalene derivative historically utilized as a coupling component in the synthesis of reactive azo dyes.[1] However, in the context of modern drug development and materials science, it represents an underutilized "privileged scaffold." Its structural uniqueness lies in the peri-positioning of the chloro and hydroxyl groups (positions 4 and 5), combined with the high water solubility conferred by the disulfonic acid moieties.
This guide provides a comprehensive technical analysis of CAS 90-21-1, moving beyond its colorant roots to explore its utility as a precursor for bioactive naphthalene sulfonates (e.g., viral entry inhibitors) and its rigorous quality control requirements.
Part 1: Chemical Identity & Structural Analysis[3][4]
The molecule consists of a naphthalene core substituted with two sulfonic acid groups (positions 2 and 7), a hydroxyl group (position 5), and a chlorine atom (position 4).
Table 1: Physicochemical Profile
| Property | Value / Description |
| CAS Registry Number | 90-21-1 |
| IUPAC Name | 4-Chloro-5-hydroxynaphthalene-2,7-disulfonic acid |
| Molecular Formula | C₁₀H₇ClO₇S₂ |
| Molecular Weight | 338.74 g/mol |
| Appearance | Off-white to grey hygroscopic powder |
| Solubility | High in water (due to -SO₃H groups); Low in non-polar solvents |
| Acidity (pKa) | ~0.5 (Sulfonic acids), ~8.5 (Phenolic OH) |
| Key Functional Groups | Aryl Chloride (electrophile/leaving group), Phenol (nucleophile), Sulfonates (solubilizers) |
Structural Insight: The Peri-Effect
The proximity of the 4-Chloro and 5-Hydroxy groups creates a steric and electronic environment known as the peri-effect. Unlike ortho substituents, these groups are on different rings but spatially adjacent. This results in:
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Hydrogen Bonding: Potential intramolecular H-bonding between the hydroxyl proton and the chlorine lone pair.
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Steric Strain: Slight distortion of the naphthalene planarity, increasing the reactivity of the chlorine atom toward metal-catalyzed cross-coupling compared to isolated chloronaphthalenes.
Part 2: Synthetic Routes & Manufacturing[1][6]
The synthesis of CAS 90-21-1 is typically achieved via the modification of H-Acid (1-amino-8-naphthol-3,6-disulfonic acid), a widely available dye intermediate. The transformation replaces the amino group with a chlorine atom via the Sandmeyer reaction.
Protocol: Sandmeyer Conversion of H-Acid
Note: This protocol describes the chemical logic. Industrial scale-up requires specific safety engineering for diazonium handling.
-
Diazotization: H-Acid is dissolved in dilute acid and reacted with Sodium Nitrite (NaNO₂) at 0–5°C. The sulfonic acid groups maintain solubility.
-
Substitution: The diazonium salt is treated with Cuprous Chloride (CuCl) in hydrochloric acid. The diazo group (
) is displaced by the Chloride ion. -
Purification: The product is salted out using Sodium Chloride (NaCl) or isolated via acid precipitation.
DOT Diagram: Synthetic Pathway
Figure 1: Synthesis of CAS 90-21-1 via Sandmeyer reaction from H-Acid.
Part 3: Reactivity Profile & Drug Development Utility
For researchers, the value of CAS 90-21-1 lies in its dual reactivity, allowing it to serve as a scaffold for library generation.
1. Electrophilic Aromatic Substitution (Dye/Probe Synthesis)
The phenolic hydroxyl group activates the ring at the ortho position (position 6 relative to the naphthalene numbering, or ortho to the OH). This allows for Diazo Coupling :
-
Mechanism: Reaction with aryl diazonium salts.
-
Application: Synthesis of metallochromic indicators or red-shifted azo dyes.
-
Pharma Relevance: Construction of azo-based prodrugs (cleavable by azoreductases in the colon).
2. Nucleophilic Substitution / Cross-Coupling (Scaffold Functionalization)
The 4-Chloro position is the key "handle." While aryl chlorides are typically inert, the electron-withdrawing nature of the sulfonic acid groups activates the ring slightly.
-
Buchwald-Hartwig Amination: Pd-catalyzed displacement of Cl with amines. This allows the introduction of solubilizing amine chains, crucial for designing DNA-intercalating drugs.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids to extend the aromatic system.
DOT Diagram: Reactivity Logic
Figure 2: Functional reactivity map for scaffold diversification.
Part 4: Analytical Protocols (Quality Control)
In drug development, purity is paramount. A common impurity in CAS 90-21-1 is unreacted H-Acid (CAS 90-20-0) or hydrolysis products (Chromotropic acid).
HPLC Method for Purity Assessment
This method separates the highly polar sulfonic acids using Ion-Pair Chromatography.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 5 µm, 4.6 x 250 mm.
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Mobile Phase A: 10 mM Tetrabutylammonium hydroxide (TBAH) in Water (pH adjusted to 6.0 with Phosphate buffer).
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Mobile Phase B: Acetonitrile.
-
Gradient: 0% B to 40% B over 20 minutes.
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Detection: UV at 254 nm (aromatic backbone) and 310 nm (specific for naphthalene sulfonates).
-
Rationale: The TBAH acts as an ion-pairing agent, masking the negative charges of the sulfonic acids and allowing them to retain on the hydrophobic C18 column. Without TBAH, the compound would elute in the void volume.
Part 5: Safety & Handling
Signal Word: WARNING
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling:
-
Use in a fume hood to avoid dust inhalation.
-
Wear nitrile gloves and safety goggles.
-
Incompatibility: Avoid contact with strong oxidizers. Reaction with strong bases will form the salt (soluble).
-
References
-
PubChem. (n.d.). 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-Acid) and derivatives.[2][3][4][5][6] National Library of Medicine. Retrieved from [Link]
-
FDA. (n.d.). Substance Registration System: Naphthalene Sulfonates. U.S. Food and Drug Administration. Retrieved from [Link]
-
ResearchGate. (2023). Spectral characterization of azo dyes derived from H-acid and its chloro-analogs.[3] Retrieved from [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid [dyestuffintermediates.com]
- 3. researchgate.net [researchgate.net]
- 4. GSRS [precision.fda.gov]
- 5. H acid | C10H9NO7S2 | CID 7009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid | SIELC Technologies [sielc.com]
